molecular formula C27H27N3O4 B2530662 N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029724-55-7

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2530662
CAS No.: 1029724-55-7
M. Wt: 457.53
InChI Key: WLQPHAWYCGPNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by:

  • 5-methyl substitution on the indole core.
  • 3-(4-methylbenzamido) group, providing a hydrophobic aromatic moiety.
  • N-[(2,5-dimethoxyphenyl)methyl] substituent, introducing electron-rich methoxy groups.

While direct pharmacological data for this compound are unavailable, its structural features align with bioactive indole carboxamides reported in literature. Indole-2-carboxamides are explored for diverse therapeutic applications, including lipid-lowering agents (e.g., ) and photoactivatable probes for receptor studies (e.g., ) . The 2,5-dimethoxyphenylmethyl group may influence pharmacokinetics or target engagement, though its role here differs from phenethylamine-based psychedelics like NBOMe derivatives () .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-16-5-8-18(9-6-16)26(31)30-24-21-13-17(2)7-11-22(21)29-25(24)27(32)28-15-19-14-20(33-3)10-12-23(19)34-4/h5-14,29H,15H2,1-4H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQPHAWYCGPNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the dimethoxyphenyl group, and the attachment of the methylbenzamido group. Common synthetic routes may include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and other physiological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among indole carboxamide derivatives and their implications are summarized below:

Table 1: Structural and Activity Comparison of Indole Carboxamide Derivatives
Compound/Class 5-Substituent 3-Substituent Benzamido/Benzoyl Group Biological Activity Reference
Target Compound 5-methyl 4-methylbenzamido N-[(2,5-dimethoxyphenyl)methyl] Unknown (potential lipid-lowering)
N-(Benzoylphenyl)-5-methoxy/chloroindoles () 5-methoxy/chloro Benzoylphenyl Varied N-benzoylphenyl groups Lipid-lowering (in vitro models)
Photoactivatable Probes () 5-chloro Azidomethyl/hydroxymethyl 4-benzoylphenethyl Receptor labeling tools
NBOMe Derivatives () N/A N/A Phenethylamine scaffold Psychedelic (serotonin receptor agonism)
Thiazol-5-ylidene Indoles () N/A Thiazol-5-ylidene Carboxylic acid derivatives Enzyme inhibition (hypothesized)

Key Observations

Impact of 5-Substituents: 5-Methyl (target): May enhance metabolic stability compared to 5-methoxy or 5-chloro groups (). 5-Chloro (): Increases electronegativity, possibly favoring halogen bonding in receptor interactions .

3-Substituent Variations :

  • 4-Methylbenzamido (target): Balances hydrophobicity and steric bulk, contrasting with benzoylphenyl () or azidomethyl () groups. The methyl group may reduce steric hindrance compared to bulkier substituents .
  • Thiazol-5-ylidene (): Introduces heterocyclic rigidity, likely altering target selectivity .

N-Substituent Effects :

  • The N-[(2,5-dimethoxyphenyl)methyl] group in the target compound shares structural motifs with psychedelic NBOMe derivatives (). However, the indole carboxamide scaffold likely redirects activity away from serotonin receptors, emphasizing the importance of core structure .

Biological Activity Trends :

  • Lipid-lowering : highlights 5-methoxy/chloro derivatives as efficacious, suggesting the target’s 5-methyl group may require optimization for similar activity .
  • Photoactivatable Probes : demonstrates azide/hydroxymethyl groups enable covalent binding, a feature absent in the target compound .

Notes

  • Structural-Activity Relationship (SAR) : Subtle changes in substitution patterns (e.g., methyl vs. methoxy) significantly alter pharmacodynamics.
  • Caution in Extrapolation : Direct activity data for the target compound are lacking; comparisons rely on structural analogs.
  • Regulatory Considerations : While NBOMe derivatives are regulated (), the target’s distinct scaffold likely avoids such classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.